Autogramin-1 is derived from a library of small molecules screened for their ability to inhibit autophagy. It specifically interacts with the StAR-related lipid transfer domain of GRAMD1A, a protein crucial for cholesterol transport between membranes. This interaction inhibits GRAMD1A's cholesterol transfer activity, which is essential for the formation of autophagosomes during cellular starvation conditions .
The synthesis of Autogramin-1 involves several key steps, primarily utilizing trans-fused decalone as a core building block. Initial synthesis begins with constructing this decalone through a series of reactions that include:
The synthetic route emphasizes efficiency and adaptability, allowing for the rapid generation of compounds for biological testing .
Autogramin-1 has a complex molecular structure characterized by its unique functional groups that facilitate its interaction with GRAMD1A. The specific binding site for Autogramin-1 is located within the StAR-related lipid transfer domain of GRAMD1A, where it competes with cholesterol for binding.
Key structural features include:
Molecular modeling studies suggest that Autogramin-1 adopts a conformation similar to that of cholesterol when bound to its target, which is essential for its inhibitory function .
Autogramin-1 participates in several key chemical reactions, primarily involving its interaction with GRAMD1A:
Quantitative analyses have shown that Autogramin-1 has a binding affinity (Kd) in the nanomolar range, indicating strong interaction with GRAMD1A .
The mechanism of action for Autogramin-1 involves several steps:
Autogramin-1 exhibits distinct physical and chemical properties:
Experimental data reveal that Autogramin-1 retains activity over extended periods when stored properly, making it suitable for laboratory use .
The applications of Autogramin-1 are primarily centered around its role as an autophagy inhibitor:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2